molecular formula C18H21F3N2O2S B460698 Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate CAS No. 626228-63-5

Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate

カタログ番号: B460698
CAS番号: 626228-63-5
分子量: 386.4g/mol
InChIキー: ZAZMPEZUEMKGHN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate is a synthetic organic compound characterized by a tetrahydroquinoline core substituted with a cyano group at position 3, a trifluoromethyl group at position 4, and a methyl group at position 4. Its structural complexity, including the electron-withdrawing trifluoromethyl and cyano groups, may contribute to metabolic stability and target binding affinity in medicinal chemistry applications.

特性

IUPAC Name

ethyl 4-[[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O2S/c1-3-25-15(24)5-4-8-26-17-13(10-22)16(18(19,20)21)12-9-11(2)6-7-14(12)23-17/h11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZMPEZUEMKGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCSC1=NC2=C(CC(CC2)C)C(=C1C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate typically involves multiple steps, starting from readily available precursorsThe final step involves the esterification of the butanoic acid derivative with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis on a large scale .

化学反応の分析

Types of Reactions

Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

科学的研究の応用

Basic Information

  • Molecular Formula : C18H21F3N2O2S
  • CAS Number : 626228-63-5
  • Molar Mass : 386.43 g/mol

Structure

The compound features a tetrahydroquinoline backbone with a trifluoromethyl group and a cyano substituent, which are known to enhance biological activity and lipophilicity. The presence of a sulfanyl group also suggests potential reactivity that can be exploited in various chemical reactions.

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including those similar to Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including the inhibition of sirtuins and other cancer-related pathways .

Anti-inflammatory Properties

Quinoline derivatives have been evaluated for their anti-inflammatory effects. Compounds structurally related to Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate have demonstrated efficacy in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .

Drug Repurposing

This compound and its derivatives are being explored for drug repurposing strategies aimed at treating conditions such as pain and inflammation by targeting specific molecular pathways involved in these diseases. The structural features of Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate suggest potential as a lead compound for designing new therapeutics .

Synthesis of Functional Materials

The unique properties of Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate allow for its use in synthesizing functional materials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and materials engineering .

Case Study 1: Anticancer Efficacy

In a study evaluating various quinoline derivatives for their anticancer properties, Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate was found to exhibit significant cytotoxicity against several cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the activation of specific signaling pathways .

Case Study 2: Anti-inflammatory Mechanism

A series of experiments demonstrated that quinoline-based compounds could effectively inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate showed comparable efficacy to established anti-inflammatory drugs .

作用機序

The mechanism of action of Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contrasted with analogs sharing core motifs (e.g., heterocyclic rings, sulfanyl linkages) but differing in substituents or backbone modifications. Below is a detailed analysis:

Structural Analogues with Pyridine vs. Tetrahydroquinoline Cores

  • Ethyl 4-{[3-cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanoate Core: Pyridine ring (vs. tetrahydroquinoline). Substituents: 5-Methylfuran at position 6 (vs. methyl group in the main compound). Implications: The pyridine core reduces steric hindrance compared to the partially saturated tetrahydroquinoline. The furan substituent may alter solubility and π-π stacking interactions. Applications: Supplier data (3 suppliers) suggest industrial or research use, though biological activity is unconfirmed .
  • Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate Modification: 3-Oxo group on the butanoate chain. Molecular Formula: C14H13F3N2O3S (vs. C18H20F3N3O2S for the main compound). Supplier availability (4 suppliers) indicates broader commercial interest .

Tetrahydroquinoline Derivatives with Varied Substituents

  • Ethyl 4-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate Substituents: Thiophene at position 4 and tert-butyl at position 5. Thiophene may engage in sulfur-mediated interactions. Applications: Cited in screening libraries (e.g., STK524721), suggesting pharmacological exploration .

Simplified Sulfanylbutanoate Esters

  • Ethyl 4-(3-methylphenyl)sulfanylbutanoate Structure: Lacks heterocyclic core; features a m-tolylthio group. Molecular Formula: C13H18O2S (simpler than the main compound). Role: Likely serves as a model for studying sulfanylbutanoate ester reactivity or as a synthetic intermediate .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Notable Properties/Applications
Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate Tetrahydroquinoline Cyano (C3), CF3 (C4), methyl (C6) C18H20F3N3O2S Kinase inhibitor candidate
Ethyl 4-{[3-cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanoate Pyridine 5-Methylfuran (C6) C18H16F3N3O3S Industrial/research use
Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate Pyridine 3-Oxo (butanoate chain) C14H13F3N2O3S Enhanced polar interactions
Ethyl 4-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate Tetrahydroquinoline Thiophene (C4), tert-butyl (C6), 3-oxo (butanoate) C22H25F3N3O3S Pharmacological screening
Ethyl 4-(3-methylphenyl)sulfanylbutanoate Phenyl m-Tolylthio C13H18O2S Synthetic intermediate

Key Findings and Implications

  • Substituent Effects: Electron-withdrawing groups (e.g., CF3, cyano) enhance stability, while oxo or thiophene groups modulate polarity and binding .
  • Commercial Relevance : Supplier data highlight pyridine-based analogs as more widely available, suggesting scalable synthesis routes .

生物活性

Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate (CAS No. 626228-63-5) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant findings from diverse sources and presenting data in a structured manner.

Molecular Formula

  • Chemical Formula : C18_{18}H21_{21}F3_{3}N2_{2}O2_{2}S
  • Molar Mass : 386.43 g/mol

Structural Characteristics

The compound features a tetrahydroquinoline core with a cyano group and trifluoromethyl substituent, which are significant for its biological activity. The presence of a sulfanyl group further enhances its chemical reactivity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate exhibit antimicrobial properties. For example, studies have shown that derivatives of tetrahydroquinoline can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar effects.

Anticancer Properties

Preliminary studies have suggested that this compound could have anticancer activity. The mechanism may involve the induction of apoptosis in cancer cells or the inhibition of specific signaling pathways essential for tumor growth. A study reported that related compounds showed cytotoxic effects against several cancer cell lines, indicating a need for further exploration into this compound's potential as an anticancer agent.

Neuroprotective Effects

There is emerging evidence that tetrahydroquinoline derivatives may offer neuroprotective benefits. The structural features of ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate suggest it could interact with neurotransmitter systems or exert antioxidant effects, which are crucial in preventing neurodegenerative diseases.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Enzyme inhibition studies are critical for understanding its pharmacological potential and therapeutic applications.

Data Table: Summary of Biological Activities

Activity Type Description References
AntimicrobialInhibits growth of bacteria and fungi , ,
AnticancerInduces apoptosis in cancer cells; cytotoxic effects observed ,
NeuroprotectivePotential to protect neurons from damage; possible antioxidant effects ,
Enzyme InhibitionMay inhibit key metabolic enzymes ,

Case Study 1: Anticancer Activity

A study conducted on tetrahydroquinoline derivatives demonstrated significant cytotoxicity against human breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity, suggesting that ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate could be further investigated for its therapeutic potential.

Case Study 2: Neuroprotection

In animal models of neurodegeneration, compounds structurally related to ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate were shown to reduce oxidative stress markers and improve cognitive function. These findings support the hypothesis that this compound may have protective effects against neurodegenerative diseases.

Q & A

Q. What synthetic methodologies are recommended for synthesizing Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate, and what purification challenges might arise?

  • Methodological Answer : A multi-step synthesis is typically employed:

Cyclocondensation : React 4-(trifluoromethyl)cyclohexanone with cyanoacetamide under acidic conditions to form the tetrahydroquinoline core.

Thiolation : Introduce the sulfanyl group via nucleophilic substitution using 4-mercaptobutanoic acid ethyl ester under basic conditions (e.g., NaH in DMF).

Purification : Challenges include separating regioisomers due to the trifluoromethyl group’s steric effects. Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended .

Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Confirm substituent positions (e.g., trifluoromethyl at C4, cyano at C3) via 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR.
  • HPLC-MS : Assess purity (>95%) and detect impurities (e.g., oxidation byproducts).
  • X-ray Crystallography : For unambiguous structural confirmation, employ SHELX software (SHELXL for refinement) to resolve crystal packing and hydrogen bonding patterns .

Q. What are critical stability considerations for handling and storing this compound?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the sulfanyl group.
  • Moisture Control : Use desiccants (silica gel) to avoid ester hydrolysis.
  • Temperature : Long-term storage at -20°C under inert gas (Ar/N2_2) minimizes thermal decomposition .

Advanced Research Questions

Q. What computational strategies can predict the compound’s biological activity and target interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., lipoxygenases). Focus on the trifluoromethyl group’s role in hydrophobic binding pockets.
  • ADMET Prediction : Tools like SwissADME evaluate bioavailability, emphasizing the ester group’s metabolic liability.
  • Bayesian Classifier Models : Train models on datasets of structurally similar inhibitors (e.g., tetrahydroquinoline derivatives) to predict IC50_{50} values .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and enzyme inhibition?

  • Methodological Answer :
  • Lipophilicity : The CF3_3 group increases logP, enhancing membrane permeability (measure via shake-flask method).
  • Electron-Withdrawing Effects : Stabilizes the quinoline core, reducing metabolic oxidation.
  • Enzyme Interactions : Compare inhibition assays (e.g., CYP450 isoforms) with non-fluorinated analogs to isolate CF3_3 effects .

Q. What in vitro assays are optimal for evaluating its enzyme inhibitory potential?

  • Methodological Answer :
  • Fluorogenic Assays : Use substrates like DCFH-DA for reactive oxygen species (ROS) detection in cells treated with the compound.
  • Kinetic Studies : Measure KiK_i values via Lineweaver-Burk plots for competitive inhibition.
  • Cell-Free Systems : Isolate target enzymes (e.g., 15-lipoxygenase) and monitor activity inhibition using UV-Vis spectroscopy at 234 nm .

Q. How can researchers resolve discrepancies in bioactivity data across experimental models?

  • Methodological Answer :
  • Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HepG2) and incubation times.
  • Metabolite Screening : Use LC-MS to identify active metabolites in hepatic microsomes.
  • Cross-Validation : Compare results with structurally related compounds (e.g., ’s furan-substituted analog) to isolate scaffold-specific effects .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for slow evaporation.
  • Co-Crystallization : Add small-molecule co-formers (e.g., caffeine) to stabilize lattice formation.
  • Cryocooling : Flash-freeze crystals at 100 K with glycerol as a cryoprotectant for high-resolution data collection using SHELXL .

Key Considerations for Experimental Design

  • Control Experiments : Include analogs lacking the sulfanyl group to assess its role in bioactivity.
  • Data Reproducibility : Validate synthetic batches via 13C^{13}\text{C}-NMR and elemental analysis.
  • Ethical Compliance : Adhere to institutional guidelines for handling fluorinated compounds due to potential environmental persistence .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。